3-Benzyl-7-bromo-4-hydroxynaphthalene-1,2-dione
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Overview
Description
3-Benzyl-7-bromo-4-hydroxynaphthalene-1,2-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzyl group, a bromine atom, and a hydroxyl group attached to a naphthalene-1,2-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-bromo-4-hydroxynaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the bromination of 3-benzyl-4-hydroxynaphthalene-1,2-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7-bromo-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
3-Benzyl-7-bromo-4-hydroxynaphthalene-1,2-dione has found applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-7-bromo-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For instance, its bromine atom can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the hydroxyl and carbonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-4-hydroxynaphthalene-1,2-dione: Lacks the bromine atom, resulting in different reactivity and applications.
7-Bromo-4-hydroxynaphthalene-1,2-dione:
3-Benzyl-7-chloro-4-hydroxynaphthalene-1,2-dione: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness
3-Benzyl-7-bromo-4-hydroxynaphthalene-1,2-dione is unique due to the presence of both a benzyl group and a bromine atom, which confer distinct chemical and biological properties
Properties
CAS No. |
7475-36-7 |
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Molecular Formula |
C17H11BrO3 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
3-benzyl-7-bromo-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C17H11BrO3/c18-11-6-7-12-13(9-11)16(20)17(21)14(15(12)19)8-10-4-2-1-3-5-10/h1-7,9,19H,8H2 |
InChI Key |
KURHAXDNRPSGCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(C=C(C=C3)Br)C(=O)C2=O)O |
Origin of Product |
United States |
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